Paraoxon
Overview
Description
Paraoxon is a highly potent organophosphate compound known for its role as a cholinesterase inhibitor. It is the active metabolite of the insecticide parathion and is used in various scientific research applications. This compound is also employed as an ophthalmological drug against glaucoma .
Mechanism of Action
Target of Action
Paraoxon primarily targets acetylcholinesterase , an enzyme crucial for nerve function . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system . This compound’s inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, causing overstimulation of the nerves .
Mode of Action
This compound acts as a potent inhibitor of acetylcholinesterase . By binding to this enzyme, this compound prevents it from breaking down acetylcholine . This results in an excess of acetylcholine in the synaptic cleft, leading to continuous stimulation of the nerves . This overstimulation can cause a range of effects, from twitching and tremors to paralysis and respiratory failure .
Biochemical Pathways
This compound’s action primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal function of this pathway, leading to an overabundance of acetylcholine . This can result in a variety of downstream effects, including overstimulation of the central nervous, autonomic, and somatic motor nerves .
Pharmacokinetics
It is known that this compound is an active metabolite of the organophosphate pesticide parathion . It is also known that this compound can be easily absorbed through the skin .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of acetylcholinesterase . This can lead to a variety of effects, including DNA strand breaks in lymphocytes , caspase-3 activation, apoptosis, and reduced cell replication in differentiated PC12 cells . At the systemic level, this can result in symptoms of acute poisoning due to overstimulation of the nerves .
Action Environment
Various internal and external factors can influence the activity of this compound . Internal factors include genetic variations and biochemical parameters related to the lipid profile . External factors can include diet, harmful habits, and exposure to pesticides . These factors can modulate the activity of this compound, potentially influencing its efficacy and stability .
Preparation Methods
Paraoxon is synthesized from parathion through an oxidation process that requires NADPH and oxygen . The industrial production of this compound involves the controlled oxidation of parathion using specific reagents and conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Paraoxon undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various degradation products.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to produce p-nitrophenol and diethyl phosphate.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include water, acids, and bases, depending on the desired reaction pathway. The major products formed from these reactions are typically p-nitrophenol and diethyl phosphate .
Scientific Research Applications
Paraoxon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of organophosphate toxicity and degradation.
Comparison with Similar Compounds
Paraoxon is similar to other organophosphate compounds such as parathion, diazinon, and malathion. it is distinguished by its high potency as a cholinesterase inhibitor, making it one of the most effective inhibitors of brain cholinesterase . Other similar compounds include:
Parathion: The parent compound of this compound, used as an insecticide.
Diazinon: Another organophosphate insecticide with similar mechanisms of action.
Malathion: A less toxic organophosphate used in both agricultural and medical applications.
This compound stands out due to its high potency and effectiveness in inhibiting cholinesterase, making it a valuable compound for scientific research and medical applications.
Properties
IUPAC Name |
diethyl (4-nitrophenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSBXTXOHUIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO6P | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16198 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024046 | |
Record name | Paraoxon | |
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Molecular Weight |
275.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow oily liquid with a faint fruity odor. (NTP, 1992), Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO], Solid | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16198 | |
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Record name | Paraoxon | |
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Record name | Paraoxon | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
336 to 338 °F at 760 mmHg (NTP, 1992), 169-170 °C at 1.0 mm Hg | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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Record name | PARAOXON | |
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Solubility |
Sparingly soluble (NTP, 1992), Freely soluble in ether and other organic solvents, In water, 3,640 mg/l at 20 °C., 3.64 mg/mL at 20 °C | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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Record name | PARAOXON | |
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Record name | Paraoxon | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2683 at 25 °C/4 °C | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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Record name | PARAOXON | |
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Vapor Pressure |
0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C. | |
Record name | Paraoxon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6533 | |
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Record name | PARAOXON | |
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Mechanism of Action |
Direct inhibitors, such as paraoxon, are capable of reacting directly with the cholinesterase enzymes thereby inactivating them., Parathion is converted in the body in part to paraoxon, a strong inhibitor of the enzyme acetyl cholinesterase. Upon inhibition of this enzyme in the tissues, acetylcholine, the substance responsible for transmission of nerve impulses in much of the nervous system, accumulates, producing an initial overstimulation and subsequent blockage of nerve stimuli., The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/ | |
Record name | PARAOXON | |
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Color/Form |
OILY LIQUID, REDDISH-YELLOW OIL | |
CAS No. |
311-45-5 | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/16198 | |
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Record name | Paraoxon | |
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Record name | Paraoxon | |
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Record name | Paraoxon | |
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Record name | PARAOXON | |
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Record name | Paraoxon | |
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Record name | Diethyl 4-nitrophenyl phosphate | |
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Record name | PARAOXON | |
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Record name | PARAOXON | |
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Record name | Paraoxon | |
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Melting Point |
300 °C | |
Record name | Paraoxon | |
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URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of paraoxon and how does this interaction lead to toxicity?
A1: this compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. [] This inhibition disrupts normal nerve impulse transmission, leading to a build-up of acetylcholine at nerve synapses. [] Excessive acetylcholine stimulation then triggers a cascade of effects, manifesting as various symptoms of organophosphate poisoning. [, ]
Q2: Are there age-related differences in the sensitivity to this compound's effects on the blood-brain barrier?
A2: Yes, research suggests that younger rats (25-30 days old) exhibit increased blood-brain barrier permeability following this compound exposure, while older rats (90 days old) do not show this effect. [] This highlights a potential age-dependent vulnerability to this compound-induced blood-brain barrier disruption. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C10H14NO6P and a molecular weight of 275.20 g/mol.
Q4: Can zero-valent iron nanoparticles be used to degrade this compound in water?
A4: Yes, studies demonstrate that zero-valent iron nanoparticles effectively degrade this compound in aqueous solutions. [] The degradation efficiency is influenced by factors like pH, initial this compound concentration, and nanoparticle dosage. []
Q5: What is the role of A-esterases in this compound detoxification?
A6: Unlike carboxylesterases, A-esterases detoxify this compound through a catalytic hydrolysis mechanism. [] This allows them to remain active even after repeated or prolonged this compound exposure, potentially playing a larger role in detoxification under those circumstances. []
Q6: How can molecular modeling techniques assist in the development of aptamers for this compound detection?
A7: Molecular modeling can guide the design of effective aptamers for this compound by optimizing the linker molecule used for immobilization on streptavidin-biotin complexes. [] This optimization ensures greater accessibility of this compound for aptamer binding, improving the sensitivity and specificity of detection methods. []
Q7: How does methylation of parathion and this compound affect their toxicity?
A8: Methylated derivatives of parathion and this compound (methyl-parathion and methyl-paraoxon) generally exhibit slightly lower toxicity compared to their non-methylated counterparts. [] This difference in toxicity highlights the impact of even minor structural modifications on the biological activity of these compounds. []
Q8: How does neonatal nicotine exposure influence the response to this compound in adult mice?
A9: Studies show that mice neonatally exposed to nicotine exhibit heightened sensitivity to this compound in adulthood, displaying more pronounced behavioral changes and impaired motor function. [] This suggests a long-term impact of early-life nicotine exposure on the cholinergic system's response to organophosphate challenge. []
Q9: Does the paraoxonase (PON1) genotype influence the risk of myocardial infarction associated with low HDL cholesterol levels?
A10: Research indicates that individuals with the PON1 QQ genotype, associated with low paraoxonase activity, face a significantly increased risk of myocardial infarction when HDL cholesterol levels are low. [] This highlights a potential interaction between genetic predisposition, HDL status, and susceptibility to cardiovascular events. []
Q10: Can this compound directly damage vascular endothelial cells?
A11: In vitro studies confirm that this compound can directly injure vascular endothelial cells, leading to impaired endothelium-dependent relaxation. [] This suggests a potential role of direct vascular toxicity in this compound-induced pathology. []
Q11: What are the primary acute toxic effects of this compound in rats?
A12: In rats, acute this compound poisoning manifests as a range of dose-dependent clinical signs, including piloerection, fasciculations, tremors, seizures, and ataxia. [] The severity and onset of these symptoms correlate with the this compound dose, with seizures and fasciculations being strong predictors of potential lethality. []
Q12: Can paraoxonase activity serve as a potential biomarker in patients with chronic kidney disease?
A13: Research suggests that paraoxonase activity is significantly reduced in patients undergoing long-term hemodialysis compared to healthy controls. [] This reduction in paraoxonase activity may be linked to decreased HDL cholesterol and elevated urea and creatinine levels, making it a potential biomarker for assessing cardiovascular risk in this patient population. []
Q13: What methods are commonly employed to measure paraoxonase activity?
A14: Paraoxonase activity is typically measured using spectrophotometric assays, employing substrates like this compound and phenyl acetate. [] These assays measure the rate of substrate hydrolysis, providing insights into enzyme activity levels and variations between individuals. [, ]
Q14: Does subchronic exposure to this compound affect the murine immune system?
A15: Studies indicate that subchronic exposure to this compound, while transiently inhibiting AChE activity, does not appear to have a significant impact on the murine immune system. [] This suggests that this compound's primary toxicity, at least in this exposure scenario, is not mediated through direct immune suppression. []
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